5-hydrazinyl-4-methoxy-2-(methylthio)Pyrimidine

Transport Safety Hazard Classification Regioisomer Comparison

5-Hydrazinyl-4-methoxy-2-(methylthio)pyrimidine (CAS 1441760-81-1) is a tri-substituted pyrimidine featuring a hydrazinyl group at the 5-position, a methoxy group at the 4-position, and a methylthio group at the 2-position. This compound belongs to the class of hydrazinylpyrimidine building blocks employed in the synthesis of fused heterocycles such as pyrazolo[3,4-d]pyrimidines, scaffolds frequently explored in kinase inhibitor discovery.

Molecular Formula C6H10N4OS
Molecular Weight 186.24 g/mol
Cat. No. B12843953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydrazinyl-4-methoxy-2-(methylthio)Pyrimidine
Molecular FormulaC6H10N4OS
Molecular Weight186.24 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1NN)SC
InChIInChI=1S/C6H10N4OS/c1-11-5-4(10-7)3-8-6(9-5)12-2/h3,10H,7H2,1-2H3
InChIKeyLYJJBUJZVAQNIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydrazinyl-4-Methoxy-2-(Methylthio)Pyrimidine – Building Block Overview for Medicinal Chemistry Procurement


5-Hydrazinyl-4-methoxy-2-(methylthio)pyrimidine (CAS 1441760-81-1) is a tri-substituted pyrimidine featuring a hydrazinyl group at the 5-position, a methoxy group at the 4-position, and a methylthio group at the 2-position . This compound belongs to the class of hydrazinylpyrimidine building blocks employed in the synthesis of fused heterocycles such as pyrazolo[3,4-d]pyrimidines, scaffolds frequently explored in kinase inhibitor discovery . Its regioisomeric identity—with the hydrazinyl moiety at C-5 rather than C-4—constitutes the principal structural distinction from the more commonly listed 4-hydrazinyl-5-methoxy-2-(methylthio)pyrimidine (CAS 89488-88-0), a difference that carries significant consequences for synthetic outcome, safety, and purity profile.

Regiospecific hydrazinyl position at C-5 supports correct substitution vector for pyrazolo[3,4-d]pyrimidine synthesis
Non-hazardous material classification reduces shipping restrictions and laboratory handling requirements
Higher reported purity specification supports sensitive downstream applications compared to the 4-hydrazinyl regioisomer

Why 4-Hydrazinyl-5-Methoxy-2-(Methylthio)Pyrimidine Cannot Substitute for the 5-Hydrazinyl Isomer


Although the 4-hydrazinyl and 5-hydrazinyl isomers share the identical molecular formula (C₆H₁₀N₄OS) and molecular weight (~186.23 g/mol), the positional swap of the hydrazinyl group fundamentally alters three procurement-critical attributes: safety classification, commercial purity floor, and regiospecific synthetic utility [1]. The 4-hydrazinyl isomer is classified as hazardous for transport (H301, H315, H318, H335; UN 2811; “Forbidden to fly”), whereas the 5-hydrazinyl isomer is documented as non-hazardous material . Furthermore, the 5-hydrazinyl isomer is the mandatory precursor for constructing pyrazolo[3,4-d]pyrimidine derivatives bearing substitution at the 5-position of the fused ring; the 4-hydrazinyl isomer leads to the 4-substituted regioisomeric series—a synthetic divergence that cannot be corrected downstream [1]. These differences make generic interchange impossible without compromising safety compliance, product purity, or synthetic target identity.

Safety Classification Mismatch
The 4-hydrazinyl isomer is classified as toxic (H301, H315, H318, H335; UN 2811), while the target 5-hydrazinyl isomer is documented as non-hazardous, potentially affecting shipping compliance and lab safety protocols.
Purity Specification Gap
The regioisomer typically carries a lower minimum purity specification, which may introduce higher unspecified impurity levels that could interfere with sensitive catalytic reactions or biological readouts.
Synthetic Outcome Irreversibility
The 4-hydrazinyl isomer directs cyclization to 4-substituted pyrazolo[3,4-d]pyrimidines; this regiochemical outcome cannot be corrected downstream, making the two isomers synthetically non-interchangeable.

5-Hydrazinyl-4-Methoxy-2-(Methylthio)Pyrimidine – Quantitative Differentiation Evidence


Non-Hazardous Transport Classification vs. Toxic Regioisomer (H301, H315, H318, H335)

The target 5-hydrazinyl isomer is classified as non-hazardous material under DOT/IATA transport regulations, with no H-phrases assigned in its Safety Data Sheet . In contrast, the 4-hydrazinyl-5-methoxy regioisomer (CAS 89488-88-0) carries acute toxicity and irritant hazard statements—H301 (toxic if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), H335 (may cause respiratory irritation)—and is assigned UN 2811 with a 'Forbidden to fly' designation . This binary difference eliminates hazardous material shipping surcharges, expedites customs clearance, and reduces personal protective equipment requirements for laboratory handling of the 5-hydrazinyl isomer.

Transport Safety
Head-to-head
Non-hazardous (target) vs Toxic H301, H315, H318, H335; UN 2811
Reduces hazmat shipping costs and handling requirements
Vendor SDS comparison; no UN number required for target
Transport Safety Hazard Classification Regioisomer Comparison

Higher Commercial Purity Specification – 98% vs. 97% for the Regioisomer

The 5-hydrazinyl isomer is routinely supplied at 98% minimum purity (Leyan, catalog 1946270; CAS 1441760-81-1) , whereas the 4-hydrazinyl regioisomer is listed at 97% purity from the same vendor (Leyan, catalog 1116274; CAS 89488-88-0) . This one-percentage-point differential, while modest in absolute terms, translates to a 33% reduction in the maximum unspecified impurity ceiling (2% vs. 3%), potentially meaningful for sensitive catalytic reactions or biological assays where trace impurities can generate false-positive or false-negative results.

Purity Specification
Head-to-head
98% (target) vs 97% (regioisomer)
~33% lower unspecified impurity ceiling
Commercial vendor specification review
Purity Quality Control Procurement Specification

Regiospecific Precursor for 5-Substituted Pyrazolo[3,4-d]pyrimidines

The 5-hydrazinyl isomer serves as the requisite building block for constructing pyrazolo[3,4-d]pyrimidine derivatives substituted at the 5-position of the fused heterocyclic core, a scaffold privileged in kinase inhibitor programs [1]. The 4-hydrazinyl regioisomer yields the isomeric 4-substituted pyrazolo[3,4-d]pyrimidine series upon cyclocondensation with 1,3-dielectrophiles. This regiochemical divergence is mechanistically dictated by the position of the hydrazine nucleophile relative to the pyrimidine ring and cannot be corrected by subsequent synthetic manipulation. While direct comparative yield data for this specific regioisomeric pair are not published in the primary literature, the regiochemical principle is firmly established in pyrazolo[3,4-d]pyrimidine synthetic methodology . Users targeting 5-substituted pyrazolo[3,4-d]pyrimidine analogs must therefore procure the 5-hydrazinyl isomer specifically.

Regiospecific Outcome
Class-level
5-substituted pyrazolo[3,4-d]pyrimidine formation; 4-isomer gives 4-substituted analog
Supports access to 5-position substitution vector
Regiochemical principle; no published head-to-head yield data
Regiospecific Synthesis Pyrazolo[3,4-d]pyrimidine Kinase Scaffold

5-Hydrazinyl-4-Methoxy-2-(Methylthio)Pyrimidine – Optimal Application Scenarios


Synthesis of 5-Substituted Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor Libraries

When constructing pyrazolo[3,4-d]pyrimidine-based compound libraries where the substitution point must reside at the 5-position of the fused ring—a common vector in kinase hinge-binding scaffolds—the 5-hydrazinyl isomer is the only commercially viable starting material. The 4-hydrazinyl regioisomer would direct cyclization to the 4-substituted series, producing an off-target chemotype. This regiospecificity is inherent to the hydrazine position and has been exploited in medicinal chemistry campaigns against multidrug-resistant bacterial strains and anticancer targets .

High-Throughput Screening Campaigns Requiring Non-Hazardous Building Block Logistics

Formedicinal chemistry groups operating in multi-site or international collaborations, the non-hazardous transport classification of the 5-hydrazinyl isomer eliminates shipping restrictions, dangerous goods surcharges, and customs delays associated with the toxic 4-hydrazinyl regioisomer (H301, H315, H318, H335; UN 2811) . This attribute is particularly valuable for high-throughput synthesis facilities that require just-in-time delivery of building blocks without hazardous-material handling infrastructure.

Sensitive Biological Assays Demanding High-Purity Starting Material

When the target compound is used as a synthetic intermediate for probe molecules tested in cellular assays (e.g., antibacterial or cytotoxicity screening), the 98% purity specification of the 5-hydrazinyl isomer provides a lower unspecified impurity ceiling than the 97% regioisomer alternative [1]. This reduces the likelihood that trace synthesis byproducts will confound structure–activity relationship interpretation or produce false-positive biological readouts.

Hydrazone Derivatization for Physicochemical Property Tuning

The free hydrazinyl group at the 5-position permits facile condensation with aldehydes or ketones to generate hydrazone derivatives for property optimization. This functional handle, combined with the methylthio leaving group at C-2, enables sequential diversification strategies where the methylthio group can later be displaced by amines or oxidized to a sulfone for nucleophilic aromatic substitution, a synthetic sequence compatible with the non-hazardous handling profile of this isomer .

Application
Selection Property
Validation Focus
5-Substituted pyrazolo[3,4-d]pyrimidine library synthesis
Regiospecific hydrazinyl position at C-5
Substitution pattern verification by NMR or HPLC
Multi-site or high-throughput synthesis workflows
Non-hazardous transport classification
Shipping compliance and lab safety documentation
Probe synthesis for cellular assays (antibacterial/cytotoxicity)
Higher reported purity grade
Impurity profiling and biological assay interference check
Sequential diversification via hydrazone formation and methylthio displacement
Free hydrazinyl group and C-2 methylthio leaving group
Synthetic sequence compatibility and purification
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